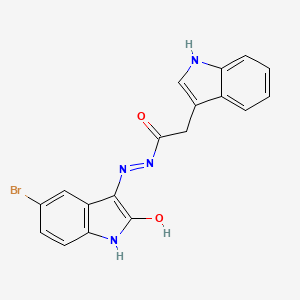

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline

Description

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline is a brominated indoline derivative featuring a hydrazide-linked indole substituent. Its structure comprises:

- A 5-bromo-substituted indoline core with a 2-oxo group.

- A hydrazide bridge at position 3, connecting to an acetyl group and an indol-3-yl moiety.

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O2/c19-11-5-6-15-13(8-11)17(18(25)21-15)23-22-16(24)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,20-21,25H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMZJQOBTFWEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the Fischer indolisation reaction, which is a well-known method for constructing indole rings. This reaction typically involves the condensation of aryl hydrazines with ketones, followed by cyclization to form the indole core . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 397.23 g/mol. It features a bromine atom, an indole moiety, and an acetylhydrazidyl group attached to an oxoindoline core. This structural complexity contributes to its diverse biological activities.

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory Activity : 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline has demonstrated significant anti-inflammatory properties in vitro. Studies indicate that it inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in activated macrophages.

- Anticancer Potential : The compound has shown promising anticancer effects against various cancer cell lines, including human leukemia and breast cancer cells. Mechanistically, it appears to induce apoptosis, making it a candidate for further development as an anticancer agent .

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, which may have implications for developing new antibiotics.

2. Biological Research

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes positions it as a valuable tool in biological research. It can be used to probe the functions of enzymes involved in inflammation and cancer pathways.

- Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with lipopolysaccharides (LPS) revealed that this compound significantly reduced the levels of inflammatory cytokines. This suggests its potential use as a therapeutic agent in chronic inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests on human leukemia cell lines showed that the compound induced apoptosis through caspase activation pathways. This finding positions it as a promising lead for developing novel anticancer therapies aimed at leukemia treatment.

Limitations and Future Directions

Despite its promising applications, several limitations exist:

- Solubility Issues : The poor solubility of the compound in aqueous solutions may hinder its bioavailability in vivo.

- Toxicity Studies : While acute toxicity appears low, comprehensive long-term toxicity studies are necessary to assess safety for human use .

Future research should focus on:

- Formulation Development : Enhancing solubility through novel formulation techniques.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Further elucidating the molecular targets and pathways influenced by this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Analogs with Modified Acetylhydrazidyl Groups

and highlight derivatives where the acetylhydrazidyl group’s substituent varies. Key examples include:

Key Observations :

- Bulky substituents (e.g., naphthoxy) increase molecular weight and logP, affecting pharmacokinetics .

- Polar groups (e.g., acetamide) improve aqueous solubility but may reduce cell permeability .

Core-Modified Analogs

Indolinone vs. Indoline Derivatives

- 5-Bromo-1-methyl-2-oxoindoline (): Lacks the hydrazide-indole moiety, simplifying the structure. Used as a precursor in kinase inhibitor synthesis.

- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): Quinoline substituent and Schiff base linkage suggest DNA intercalation or topoisomerase inhibition.

Heterocyclic Modifications

- 5-Bromo-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid (): Replaces hydrazide with a carboxylic acid and isoindole group, altering charge and metal-binding capacity.

Biological Activity

Overview of 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline

This compound is a synthetic compound that belongs to the class of indole derivatives. Its structure features a bromine atom, an indole moiety, and a hydrazide functional group, which are known to contribute to various biological activities.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 396.23 g/mol. The presence of bromine and the indole structure suggests potential interactions with biological targets, particularly in medicinal chemistry.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : Indoles can interfere with cell cycle progression.

- Induction of apoptosis : They may activate intrinsic apoptotic pathways via mitochondrial dysfunction.

For instance, studies have shown that similar indole-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The hydrazide functional group can enhance the antibacterial effect by interfering with bacterial cell wall synthesis or function. Preliminary studies suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to the presence of the indole moiety, which has been linked to the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that indole derivatives can have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. These effects could be beneficial in treating neurodegenerative diseases.

Table: Summary of Biological Activities

Notable Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that similar compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating significant potency.

- Antimicrobial Testing : Research conducted by Microbial Pathogenesis demonstrated that related indole derivatives exhibited minimum inhibitory concentrations (MICs) effective against both Staphylococcus aureus and Escherichia coli.

- Inflammation Models : In vivo studies reported in Pharmacology Reports indicated that compounds with similar structures reduced edema in animal models, suggesting potential for therapeutic use in inflammatory conditions.

Q & A

Q. What are the key synthetic strategies for preparing 5-Bromo-3-(2-(indol-3-yl)acetylhydrazidyl)-2-oxoindoline?

The synthesis typically involves coupling a brominated 2-oxoindoline core with an indole-acetylhydrazide moiety. Critical steps include:

- Acylation : Reacting 5-bromo-2-oxoindoline with chloroacetyl chloride to introduce the acetyl group.

- Hydrazide formation : Condensation with hydrazine hydrate to generate the hydrazide intermediate.

- Indole coupling : Linking the hydrazide to indole-3-acetic acid via a nucleophilic acyl substitution or Schiff base formation under acidic conditions (e.g., acetic acid reflux, 3–5 h) .

- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves the 3D structure, confirming regiochemistry of bromine and hydrazide orientation. Similar indole derivatives have been analyzed using this method .

- NMR spectroscopy : H and C NMR verify the indole, acetylhydrazide, and oxoindoline moieties. Aromatic protons (6.8–8.2 ppm) and carbonyl signals (~170–180 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] expected for CHBrNO) .

Q. How can researchers assess its preliminary biological activity?

- Enzyme inhibition assays : Screen against kinases or oxidoreductases (e.g., ADH6, Uniprot Q04894) using fluorogenic substrates. IC values are determined via dose-response curves .

- Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with controls like GF109203X (a kinase inhibitor) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Crystal growth : Optimize solvent systems (e.g., DMF/ethanol) and slow evaporation to obtain diffraction-quality crystals.

- Data analysis : Use software like SHELX or OLEX2 to refine the structure. For example, in related bromo-indole derivatives, the bromine atom’s position and planarity of the hydrazide linker were confirmed .

Q. What structural modifications enhance its bioactivity, and how are they evaluated?

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the indole ring to improve binding affinity. Compare IC values in kinase assays .

- Scaffold hopping : Replace the oxoindoline core with pyrazine or thiazole rings. Monitor changes in solubility (via LogP calculations) and metabolic stability (using liver microsomes) .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Temperature control : Lowering reaction temperatures (e.g., 50°C instead of reflux) reduces decomposition of acid-sensitive intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate hydrazide coupling while minimizing side reactions.

- Chromatography : Use preparative HPLC with C18 columns to separate isomers (e.g., E/Z hydrazones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.